8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one
Description
Properties
CAS No. |
20381-04-8 |
|---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
8a-(2,4-dimethylphenyl)-3,4,7,8-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazin-6-one |
InChI |
InChI=1S/C15H19NO2/c1-11-4-5-13(12(2)10-11)15-7-6-14(17)16(15)8-3-9-18-15/h4-5,10H,3,6-9H2,1-2H3 |
InChI Key |
XSFAMKAWDRDGMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C23CCC(=O)N2CCCO3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methyltryptophol with iodine azide can lead to the formation of similar pyrrolo-indole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include iodine azide for azidation reactions, and acetic acid as a solvent for isomerization reactions . Reaction conditions such as temperature and pH are carefully controlled to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 2-methyltryptophol with iodine azide can yield azido-pyrrolo-indole derivatives .
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to 8a-(2,4-Dimethylphenyl)tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazin-6(7H)-one exhibit promising antiviral properties. Research has focused on their ability to inhibit viral replication mechanisms, particularly in the context of HIV. The structural features of this compound may enhance its interaction with viral proteins, potentially leading to the development of new antiviral agents .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. For instance, it may interact with specific targets involved in metabolic pathways related to disease processes. This property can be exploited in drug design to create inhibitors that can modulate enzyme activity, thus providing therapeutic benefits in conditions such as cancer and metabolic disorders .
Safety and Efficacy Studies
Clinical evaluations have been conducted to assess the safety and efficacy of compounds derived from or related to this compound. These studies typically focus on pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the effects of the drug on the body). Results indicate that modifications in the chemical structure can significantly influence these parameters, which is crucial for optimizing therapeutic outcomes .
Polymer Development
In materials science, derivatives of this compound are being investigated for their role in creating novel polymers. The unique structural characteristics allow for enhanced mechanical properties and thermal stability in polymer matrices. This application has implications for industries ranging from packaging to aerospace engineering .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Antiviral Properties | Evaluate the antiviral effects against HIV | Demonstrated significant inhibition of viral replication at low concentrations |
| Enzyme Inhibition Research | Assess the inhibitory effects on specific metabolic enzymes | Identified effective inhibition leading to reduced disease markers in vitro |
| Polymer Application Study | Investigate the incorporation into polymer matrices | Achieved improved thermal stability and mechanical strength |
These case studies illustrate the versatility and potential impact of this compound across multiple fields.
Mechanism of Action
The mechanism of action of 8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways would depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrrolo-Oxazinone Derivatives
Compounds with analogous bicyclic cores but differing substituents exhibit distinct physicochemical and biological properties. Key examples include:
Table 1: Substituent Effects on Physical Properties
Key Observations :
- Alkyl vs. Aryl Substituents : Butyl/ethyl groups (e.g., 8cc and 8bc) lower melting points compared to aromatic substituents (e.g., 2,4-dimethylphenyl) due to reduced crystallinity .
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in 8bc and 8cc enhances thermal stability and lipophilicity, as evidenced by their higher molecular weights and melting points .
- Heterocyclic Substituents : The 2-thienyl analog has a lower molecular weight (223.29 vs. 245.32) and higher topological polar surface area (57.8 Ų), suggesting improved solubility.
Table 3: Bioactivity Comparisons
Insights :
- Biological data for the target compound and its alkyl/aryl analogs remain underexplored in the provided evidence.
Structural and Conformational Analysis
- Cis-Configuration : XRD analysis of analogs (e.g., 4d and 8c) confirms a cis-arrangement of the hydroxyl group and oxazacycle oxygen, critical for stereochemical stability .
- Ring Conformations : In hexahydro-pyrrolo[2,1-c][1,4]oxazin-6-one, the six-membered ring adopts a chair conformation, while the pyrrolidine ring exhibits disorder between envelope and planar conformations .
Biological Activity
8a-(2,4-Dimethylphenyl)tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazin-6(7H)-one is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H19NO2
- Molecular Weight : 245.317 g/mol
- CAS Number : 20381-04-8
- Appearance : Pale yellow solid
- Melting Point : 129-134 °C
- Solubility : Slightly soluble in chloroform and ethyl acetate
Biological Activity Overview
The biological activity of this compound has been investigated in various studies highlighting its potential as an anticancer agent and its effects on different biological pathways.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The MTT assay demonstrated that the compound can inhibit cell viability in cancer cell lines such as BxPC-3 (pancreatic cancer), PC-3 (prostate cancer), and HCT-116 (colon cancer) at nanomolar concentrations without affecting normal cells like L929 and WI38 .
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Key Signaling Pathways : It potentially inhibits critical pathways such as the AKT-mTOR pathway and PD1-PD-L1 interactions, which are pivotal in cancer cell proliferation and survival .
- Induction of Apoptosis : The compound has been shown to activate both extrinsic and intrinsic apoptotic pathways by increasing the activity of caspases involved in programmed cell death .
Comparative Biological Activity Table
| Compound Name | CAS Number | Molecular Formula | Anticancer Activity | Mechanism of Action |
|---|---|---|---|---|
| This compound | 20381-04-8 | C15H19NO2 | High cytotoxicity against BxPC-3, PC-3, HCT-116 | Inhibition of AKT-mTOR pathway; apoptosis induction |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine derivatives | Various | Varies | Significant against multiple cancer lines | Inhibition of various kinases including BTK |
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on Cytotoxicity : A study conducted on the cytotoxic effects against colorectal cancer cells indicated a significant reduction in cell viability after treatment with the compound. The study noted a dose-dependent response with IC50 values in the low nanomolar range.
- Mechanistic Insights : Another research effort focused on elucidating the molecular mechanisms involved in apoptosis induction. The study reported increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic markers following treatment with this compound.
Q & A
Basic Research Questions
Q. How is the stereochemistry of 8a-(2,4-dimethylphenyl)tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazin-6(7H)-one confirmed experimentally?
- Methodological Answer : The stereochemistry is confirmed via single-crystal X-ray diffraction (XRD) analysis. For example, XRD revealed a cis-arrangement of the hydroxyl group in the pyrrole ring and the oxygen atom in the adjacent oxazacycle in related compounds like tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-one derivatives. Refinement software such as OLEX2 is critical for modeling disorder and hydrogen-bonding networks in crystal lattices .
Q. What synthetic routes are reported for pyrrolo-oxazinone scaffolds?
- Methodological Answer : Multicomponent domino cyclization and flash vacuum thermolysis (FVT) are key methods. For instance, FVT at 950–1000°C under vacuum enables one-step synthesis of hexahydro-pyrrolo[2,1-c][1,4]oxazin-6-one derivatives. Purification via silica-gel chromatography and recrystallization (e.g., hexane/CH₂Cl₂) yields high-purity products .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., chemical shifts for methylphenyl substituents).
- XRD : Resolves conformational disorder in fused-ring systems (e.g., envelope vs. planar conformations in hexahydro-pyrrolo-oxazines) .
- HRMS : Validates molecular mass with <5 ppm error .
Advanced Research Questions
Q. How does conformational disorder in the pyrrolo-oxazinone ring system impact crystallographic refinement?
- Methodological Answer : In hexahydro-pyrrolo[2,1-c][1,4]oxazin-6-one, the five-membered ring exhibits dual conformations (A and B) with occupancy ratios refined to 0.656:0.344. Software like OLEX2 models disorder using restraints on bond lengths and angles. Weak C–H···O hydrogen bonds stabilize the lattice, requiring careful treatment of thermal displacement parameters .
Q. What strategies resolve contradictions in stereochemical assignments for fused oxazacycles?
- Methodological Answer : Cross-validation between XRD, NOESY NMR, and computational methods (DFT) is critical. For example, XRD data in confirmed the cis-configuration of hydroxyl and oxazacyclic oxygen, which NMR alone might misassign due to dynamic averaging .
Q. How can synthetic yields of pyrrolo-oxazinones be optimized in domino cyclization reactions?
- Methodological Answer :
- Catalyst selection : Gold(I) catalysts enable tandem coupling/cyclization with high atom economy (e.g., forming tricyclic systems via C–N/C–O bond formation) .
- Reaction conditions : Elevated temperatures (e.g., 80–100°C for FVT) and vacuum (1.5 × 10⁻³ Torr) minimize side reactions .
Q. What biological activities are associated with pyrrolo-oxazinone derivatives?
- Methodological Answer : Derivatives like (-)-sinensilactam A inhibit Smad3 phosphorylation in TGF-β1 signaling pathways, validated via in vitro assays (e.g., human renal proximal tubular cells). Structure-activity relationship (SAR) studies focus on substituent effects (e.g., dimethylphenyl groups) on bioactivity .
Q. How are hydrogen-bonding networks analyzed in pyrrolo-oxazinone crystal structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
